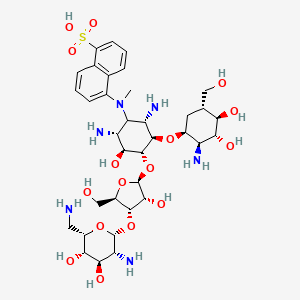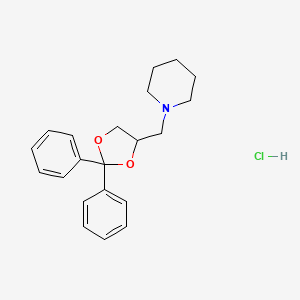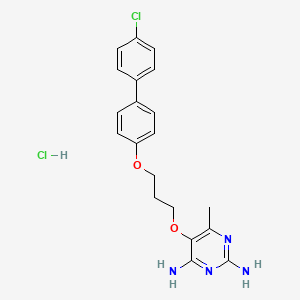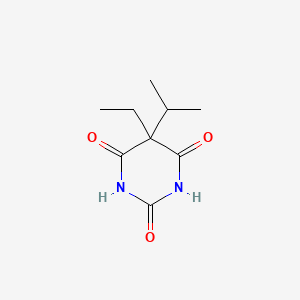
Probarbital
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Probarbital, also known by its trade names Ipral and Vasalgin, is a barbiturate derivative that was invented in the 1920sThis compound has sedative, hypnotic, and anticonvulsant properties, making it useful in various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Probarbital can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of Barbituric Acid: The initial step involves the condensation of urea with malonic acid in the presence of a strong acid catalyst to form barbituric acid.
Alkylation: The barbituric acid is then alkylated using ethyl iodide and isopropyl iodide in the presence of a strong base such as sodium ethoxide. This step introduces the ethyl and isopropyl groups at the 5-position of the barbituric acid ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Probarbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Probarbital has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: this compound is employed in studies of enzyme inhibition and receptor binding due to its interaction with the central nervous system.
Medicine: Its sedative and anticonvulsant properties make it valuable in the development of new therapeutic agents.
Industry: this compound is used in the synthesis of other barbiturate derivatives and as a standard in analytical chemistry.
Mechanism of Action
Probarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the GABA_A receptor, increasing the duration of chloride ion channel opening and leading to hyperpolarization of the neuron. This results in a sedative and anticonvulsant effect.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties but a longer duration of action.
Secobarbital: Known for its hypnotic effects, used primarily as a short-term treatment for insomnia.
Pentobarbital: Used for its sedative and anesthetic properties, often in veterinary medicine.
Uniqueness
Probarbital is unique due to its specific substitution pattern at the 5-position, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its relatively short duration of action and balanced sedative and anticonvulsant effects make it suitable for specific therapeutic applications.
Properties
CAS No. |
76-76-6 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-ethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChI Key |
HHLXJTDUHFBYAU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)C |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)C |
melting_point |
203.0 °C |
Key on ui other cas no. |
76-76-6 |
solubility |
0.01 M |
Synonyms |
Axeen Centralagol Ipronal proxibarbal proxybarbital Vasalgin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


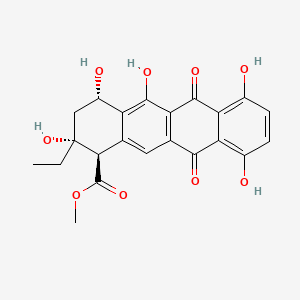
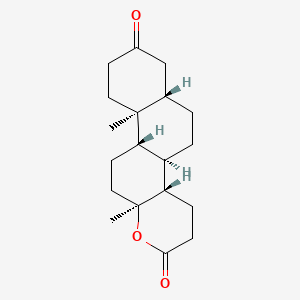
![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)
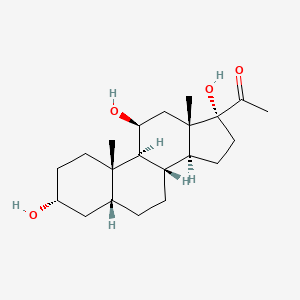
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)
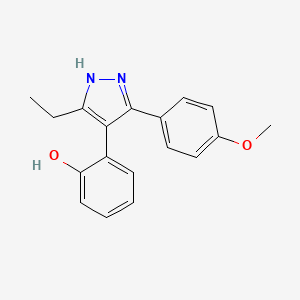
![4-nitro-N-[2-(pyridin-2-yldisulfanyl)ethyl]-2,1,3-benzoxadiazol-7-amine](/img/structure/B1219365.png)


![(4aR,4bS,6aS,6bR,10aR,11aS,11bR)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b-dodecahydro-3H-indeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1219369.png)

